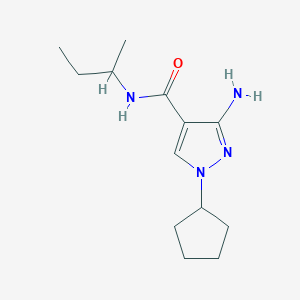![molecular formula C11H17N5 B11737072 1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11737072.png)
1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at position 1 and a propyl group at position 5 of the pyrazole ring, along with an amine group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with formaldehyde and ammonia to introduce the amine group at position 3 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound binds to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific enzyme targeted .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar structure but with a boronic acid group.
N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine: Similar structure but with a methanamine group.
Uniqueness
1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H17N5 |
|---|---|
Peso molecular |
219.29 g/mol |
Nombre IUPAC |
1-methyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-3-7-16-10(4-6-13-16)9-12-11-5-8-15(2)14-11/h4-6,8H,3,7,9H2,1-2H3,(H,12,14) |
Clave InChI |
ASCFKZMVTRKXGW-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=CC=N1)CNC2=NN(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine](/img/structure/B11736996.png)
![(3-methylbutyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737000.png)
![N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11737008.png)
![N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide](/img/structure/B11737014.png)
![4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11737025.png)


![1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11737045.png)
![[(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737053.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737056.png)
amine](/img/structure/B11737058.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737071.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737075.png)
![1-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanamine](/img/structure/B11737079.png)
